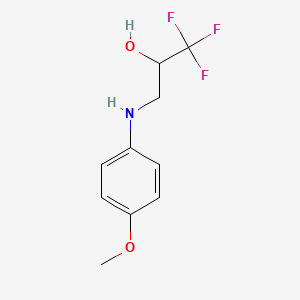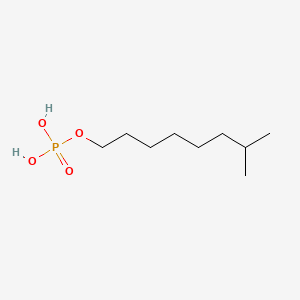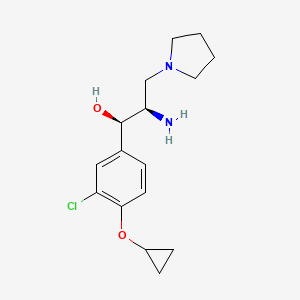
5-Chloro-2-(methylsulfonamido)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methylsulfonamido)benzoyl chloride: is an organic compound with the molecular formula C8H7Cl2NO3S and a molecular weight of 268.12 g/mol . It is a derivative of benzoyl chloride, featuring a chloro group at the 5-position and a methylsulfonamido group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the chlorinating agents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(methylsulfonamido)benzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methylsulfonamido group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Substituted benzoyl derivatives
- 5-Chloro-2-(methylsulfonamido)benzoic acid
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-(methylsulfonamido)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce functional groups .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. Its derivatives may exhibit biological activity, making it a potential candidate for drug development .
Industry: The compound is used in the production of specialty chemicals, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(methylsulfonamido)benzoyl chloride involves its reactivity towards nucleophiles. The chloro group at the 5-position is highly reactive, allowing for substitution reactions that introduce various functional groups. The methylsulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-methylbenzenesulfonyl chloride
- 5-Chloro-2-methoxybenzenesulfonyl chloride
- 5-Chloro-2-aminobenzoyl chloride
Comparison: 5-Chloro-2-(methylsulfonamido)benzoyl chloride is unique due to the presence of both a chloro group and a methylsulfonamido group. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds that may lack one of these functional groups .
Propriétés
Numéro CAS |
89938-78-3 |
|---|---|
Formule moléculaire |
C8H7Cl2NO3S |
Poids moléculaire |
268.12 g/mol |
Nom IUPAC |
5-chloro-2-(methanesulfonamido)benzoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-15(13,14)11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3 |
Clé InChI |
XYIUDXOGWAYALX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)






![[2-(4-Methoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13352911.png)

![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)

![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)
